2,3-Dihydro[1,4]dioxino[2,3-g]quinoxaline-7,8-diol
Description
Systematic IUPAC Nomenclature and Isomerism
The compound 2,3-dihydrodioxino[2,3-g]quinoxaline-7,8-diol derives its name from the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is quinoxaline , a bicyclic system comprising a benzene ring fused to a pyrazine ring. The prefix 2,3-dihydrodioxino indicates the presence of a 1,4-dioxane ring fused to the quinoxaline framework at positions 2 and 3 of the pyrazine moiety. The suffix [2,3-g] specifies the fusion pattern: the dioxane ring bridges the pyrazine’s C2 and C3 atoms, while the letter g denotes the relative position of the fused dioxane within the bicyclic system. The diol functional groups (-OH) are located at positions 7 and 8 of the quinoxaline core, as shown in Figure 1.
Isomerism in this compound arises primarily from positional variations in substituents and fusion patterns. For instance, altering the dioxane fusion site (e.g., [2,3-f] instead of [2,3-g]) would generate a structural isomer with distinct physical and chemical properties. Additionally, tautomerism is theoretically possible if proton shifts occur between nitrogen atoms in the pyrazine ring, though such behavior is not experimentally documented for this specific derivative.
| Nomenclature Component | Description |
|---|---|
| Parent structure | Quinoxaline (benzene + pyrazine fusion) |
| Fused ring system | 1,4-Dioxane fused at pyrazine positions 2 and 3 |
| Fusion position label | [2,3-g] (indicating spatial orientation relative to parent structure) |
| Substituents | Hydroxyl (-OH) groups at quinoxaline positions 7 and 8 |
Molecular Geometry and Conformational Analysis
X-ray crystallographic data reveal that 2,3-dihydrodioxino[2,3-g]quinoxaline-7,8-diol adopts a planar bicyclic framework with slight distortions due to steric and electronic interactions. The dioxane ring exists in a chair-like conformation , constrained by fusion to the rigid quinoxaline system. Key bond lengths and angles are summarized in Table 1.
The quinoxaline core exhibits bond lengths characteristic of aromatic systems: C-C bonds average 1.39 Å, while C-N bonds measure 1.32 Å, consistent with delocalized π-electron density. The dioxane ring’s C-O bonds (1.43 Å) and O-C-C angles (112°) align with typical sp³-hybridized oxygen geometries. Notably, the fusion of the dioxane ring introduces angular strain at the junction points, evidenced by deviations from ideal tetrahedral angles (e.g., C2-C3-O1 = 108° vs. 109.5°).
Conformational flexibility is limited due to the fused ring system. Molecular dynamics simulations indicate that the dioxane ring undergoes minimal puckering (pseudorotation barrier ≈ 5 kcal/mol), while the quinoxaline moiety remains rigid. This rigidity enhances the compound’s stability in polar solvents, as intermolecular interactions (e.g., hydrogen bonding) dominate over conformational changes.
Comparative Structural Analysis with Quinoxaline Derivatives
When compared to simpler quinoxaline derivatives, such as quinoxaline-2,3-diol (CAS 15804-19-0), structural differences profoundly influence physicochemical behavior. The absence of the fused dioxane ring in quinoxaline-2,3-diol results in greater planarity and enhanced π-π stacking capability, as evidenced by its crystalline packing patterns. In contrast, the dioxane moiety in 2,3-dihydrodioxino[2,3-g]quinoxaline-7,8-diol introduces steric bulk, reducing intermolecular stacking but increasing solubility in ether-containing solvents.
Advanced derivatives like 8,19-dimethyl-8,19-dihydro-8,19-ethanoanthra[2′′,3′′:2,3;6′′,7′′:2′,3′]di-1,4-dioxino[5,6-b;5′,6′-b′]diquinoxaline exhibit even greater complexity. These structures feature extended π-systems and ethano-bridged scaffolds, which induce significant strain (e.g., non-ideal bond angles up to 94.8°) and unique supramolecular interactions. Unlike these derivatives, 2,3-dihydrodioxino[2,3-g]quinoxaline-7,8-diol lacks bulky substituents, preserving reactivity at the diol sites for further functionalization.
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2,3,6,9-tetrahydro-[1,4]dioxino[2,3-g]quinoxaline-7,8-dione |
InChI |
InChI=1S/C10H8N2O4/c13-9-10(14)12-6-4-8-7(3-5(6)11-9)15-1-2-16-8/h3-4H,1-2H2,(H,11,13)(H,12,14) |
InChI Key |
UFCLLFQZTQKLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=O)N3 |
Origin of Product |
United States |
Biological Activity
2,3-Dihydro[1,4]dioxino[2,3-g]quinoxaline-7,8-diol is a member of the quinoxaline family, known for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in treating various diseases, particularly cancer and bacterial infections. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- CAS Number : 727704-79-2
Antitumor Activity
Research has demonstrated that quinoxaline derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the ability of quinoxaline 1,4-dioxides (QdNOs) to selectively target hypoxic cells in solid tumors. Hypoxia is a common characteristic of tumor microenvironments that contributes to the resistance of cancer cells to conventional therapies. The study found that certain QdNOs could inhibit cell growth and induce cell cycle changes in human tumorigenic epithelial cell lines under hypoxic conditions .
Antibacterial Activity
Quinoxaline derivatives have also been evaluated for their antibacterial properties. They are known to inhibit microbial DNA synthesis, particularly under anaerobic conditions. Research indicates that these compounds can be effective against various bacterial strains, including drug-resistant variants. The structure-activity relationship of different QdNOs suggests that modifications to their chemical structure can enhance their antibacterial efficacy .
Antimycobacterial Activity
The antimycobacterial activity of quinoxaline derivatives has been extensively studied. Compounds like this compound have shown promising results against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. The presence of specific substituents on the quinoxaline ring significantly influences their activity against Mtb. For instance, certain derivatives exhibited low minimum inhibitory concentration (MIC) values against clinical isolates of Mtb .
Case Study 1: Antitumor Efficacy in Hypoxic Conditions
A study conducted on various QdNOs revealed that compounds with specific substituents displayed enhanced cytotoxicity towards hypoxic cancer cells. The most potent derivative tested was found to induce G2/M cell cycle arrest at micromolar concentrations. This highlights the potential of this compound as a candidate for further development as an anticancer agent targeting hypoxic tumors .
Case Study 2: Antimicrobial Activity Against Drug-Resistant Strains
In another investigation focusing on antimicrobial properties, a series of quinoxaline derivatives were tested against both replicating and non-replicating bacteria. Notably, certain compounds demonstrated activity against non-replicating Mtb strains, suggesting their potential utility in shortening treatment durations for tuberculosis therapy. The structure-activity relationship indicated that specific modifications could enhance the efficacy against resistant strains .
Table 1: Summary of Biological Activities of Quinoxaline Derivatives
| Compound Name | Antitumor Activity | Antibacterial Activity | Antimycobacterial Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| DCBPQ (2-benzoyl-3-phenyl derivative) | Very High | Low | Moderate |
| AMQ (2-acyl-3-methyl derivative) | Moderate | High | Low |
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Antitumor Activity | Effect on Antibacterial Activity |
|---|---|---|
| Chlorine at Position 7 | Increases potency | Enhances activity |
| Methyl Group | Decreases potency | Variable effect |
| Benzoyl Group | Significantly increases potency | Moderate effect |
Comparison with Similar Compounds
Structural Variations
- Core Heterocycles: The target compound’s quinoxaline core differs from quinazoline (in [1,4]Dioxino[2,3-g]quinazolin-4-amine) and isoquinoline (in antitumor derivatives). Quinoxalines typically exhibit stronger π-π stacking and electron-deficient properties, enhancing their suitability for optoelectronic applications, as seen in the OLED emitter .
- Substituent Effects: The 7,8-diol groups in the target compound increase hydrophilicity, contrasting with lipophilic substituents like 3,4,5-trimethoxyphenyl (antitumor derivative) or phenoxazine-phenyl (OLED compound). These differences influence solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dihydro[1,4]dioxino[2,3-g]quinoxaline-7,8-diol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted quinoxaline precursors with diols or dihalides under acidic or catalytic conditions. For example, cyclization of 7,8-diaminoquinoline derivatives with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine yields fused quinoxaline systems . Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., polyphosphoric acid for lactamization). Kinetic studies using HPLC or TLC can monitor intermediate formation .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Look for characteristic peaks: C=N stretching (~1550–1548 cm⁻¹), aromatic C=C (~1477–1440 cm⁻¹), and C–O/C–N (~1128–1057 cm⁻¹) .
- NMR : In H NMR (CDCl₃), aromatic protons appear as multiplets (δ 7.2–8.2 ppm). C NMR should show quinoxaline carbons (δ 128–153 ppm) and diol oxygen-linked carbons (δ 60–80 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns consistent with the fused ring system .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Spill Management : Collect spilled material in sealed containers; avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolves ambiguities in NMR/IR assignments by providing definitive bond lengths and angles.
- Computational Modeling : Compare experimental H/C NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
- Isotopic Labeling : Use N-labeled precursors to clarify nitrogen environments in complex heterocycles .
Q. What experimental design strategies minimize side reactions during synthesis?
- Methodological Answer :
- Factorial Design : Test variables (temperature, solvent, stoichiometry) in a 2³ factorial matrix to identify dominant factors affecting yield/purity .
- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track reactive intermediates (e.g., nitro-to-amine reduction) and adjust conditions in real time .
- Protecting Groups : Temporarily block reactive diol hydroxyls with tert-butyldimethylsilyl (TBS) groups to prevent undesired cyclization .
Q. How can theoretical frameworks guide research on this compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Align the compound with target proteins (e.g., DNA gyrase for antibacterial studies) using AutoDock Vina to predict binding affinities .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs with enhanced potency .
- Mechanistic Hypotheses : Link reactivity to redox-active quinoxaline moieties, which may generate reactive oxygen species (ROS) in biological systems .
Q. What advanced separation techniques improve purification of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate diastereomers or regioisomers .
- Membrane Chromatography : Employ cellulose acetate membranes for scalable purification of polar intermediates .
- Crystallization Screening : Test solvent/anti-solvent pairs (e.g., DMSO/water) to obtain high-purity single crystals for structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
